molecular formula C7H7N3 B1404090 Pyrazolo[1,5-a]pyridin-4-amine CAS No. 1546993-64-9

Pyrazolo[1,5-a]pyridin-4-amine

Cat. No. B1404090
CAS RN: 1546993-64-9
M. Wt: 133.15 g/mol
InChI Key: OGXWKAPKKLJNMT-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-4-amine is an organic compound that belongs to the class of pyrazolopyrimidines . It forms the basis for a class of sedative and anxiolytic drugs related to benzodiazepines .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . One approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method involves a sequential opening/closing cascade reaction and offers several advantages, including room temperature conditions, short reaction time, and operational simplicity .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridin-4-amine and its derivatives have been synthesized using various methods . One approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method involves a sequential opening/closing cascade reaction .

Scientific Research Applications

Synthesis and Biomedical Applications

Pyrazolo[1,5-a]pyridin-4-amine derivatives are known for their versatility in synthesis and potential biomedical applications. They are often used as key intermediates in the synthesis of more complex molecules with significant biological activity. These compounds have been utilized in the development of new therapeutic agents due to their structural similarity to purine bases, which are fundamental components of DNA and RNA .

Anticancer Activity

Recent studies have highlighted the anticancer potential of Pyrazolo[1,5-a]pyridin-4-amine derivatives. Through computational models and cell-based assays, certain derivatives have been identified as promising antitumor agents. The structure-activity relationships of these compounds are being explored to optimize their efficacy against various cancer cell lines .

Antimicrobial Properties

The antimicrobial properties of Pyrazolo[1,5-a]pyridin-4-amine derivatives have been investigated, with some compounds showing activity against bacterial and fungal strains. This makes them valuable in the search for new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance .

Antitrypanosomal Activity

Pyrazolo[1,5-a]pyridin-4-amine and its derivatives have been studied for their antitrypanosomal activity. These compounds have shown promise in inhibiting biochemical reactions involving purine metabolism, which is crucial for the survival of trypanosomes, the parasites responsible for diseases like sleeping sickness .

Enzyme Inhibition

These compounds have been used to study enzyme inhibition, particularly in enzymes involved in energy production and metabolism. For instance, they have been evaluated as inhibitory compounds against succinate dehydrogenase, an enzyme that plays a role in the respiratory chain and the Krebs cycle .

Drug Design and Development

Pyrazolo[1,5-a]pyridin-4-amine derivatives are valuable scaffolds in drug design and development. Their modifiable structure allows for the creation of a wide range of derivatives with potential therapeutic applications, including the treatment of cardiovascular diseases, neurological disorders, and metabolic syndromes .

Agricultural Chemistry

In agricultural chemistry, these compounds are being explored for their potential use as growth regulators and pesticides. Their ability to interfere with specific biological pathways in plants and insects makes them candidates for developing safer and more effective agricultural chemicals .

Material Science

The unique electronic and structural properties of Pyrazolo[1,5-a]pyridin-4-amine derivatives make them interesting for material science applications. They are being studied for their potential use in organic semiconductors, photovoltaic cells, and other electronic devices .

Mechanism of Action

properties

IUPAC Name

pyrazolo[1,5-a]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-2-1-5-10-7(6)3-4-9-10/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXWKAPKKLJNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1546993-64-9
Record name pyrazolo[1,5-a]pyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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